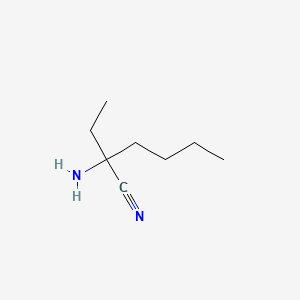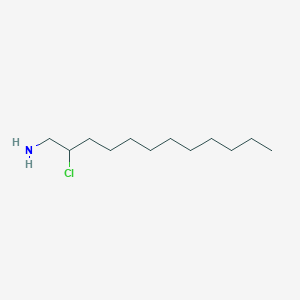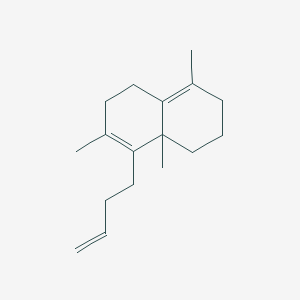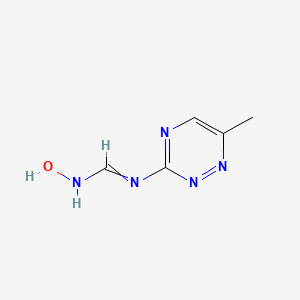
1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol is an organic compound that features a fluorophenoxy group, a methyl group, and a sulfanyl group attached to a propanol backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol typically involves the reaction of 4-fluorophenol with 2-methyl-3-sulfanylpropan-2-ol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-fluorophenol is replaced by the sulfanyl group of the propanol derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler alcohol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Fluorophenoxy)-2-methyl-3-hydroxypropan-2-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
1-(4-Fluorophenoxy)-2-methyl-3-aminopropan-2-ol: Contains an amino group instead of a sulfanyl group.
Uniqueness: 1-(4-Fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and amino analogs. This uniqueness makes it valuable for specific applications where sulfanyl functionality is desired .
Propiedades
Número CAS |
58643-45-1 |
|---|---|
Fórmula molecular |
C10H13FO2S |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-(4-fluorophenoxy)-2-methyl-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C10H13FO2S/c1-10(12,7-14)6-13-9-4-2-8(11)3-5-9/h2-5,12,14H,6-7H2,1H3 |
Clave InChI |
PCFVYNSRNMIKFH-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)F)(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)





![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)



![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)


